molecular formula C17H18N2O2 B12166087 4-phenyl-N-(pyridin-2-yl)tetrahydro-2H-pyran-4-carboxamide

4-phenyl-N-(pyridin-2-yl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B12166087
M. Wt: 282.34 g/mol
InChI Key: CINSCVDPXVIMLM-UHFFFAOYSA-N
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Description

4-Phenyl-N-(pyridin-2-yl)tetrahydro-2H-pyran-4-carboxamide is an organic compound with a complex structure that includes a phenyl group, a pyridine ring, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-N-(pyridin-2-yl)tetrahydro-2H-pyran-4-carboxamide typically involves the reaction of 4-phenyl-2-pyridinecarboxylic acid with tetrahydropyran-4-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-N-(pyridin-2-yl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Phenyl-N-(pyridin-2-yl)tetrahydro-2H-pyran-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-phenyl-N-(pyridin-2-yl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

  • 4-Phenyl-N-(4-pyridinylmethyl)tetrahydro-2H-pyran-4-carboxamide
  • 4-(Pyridin-2-yl)phenyl)(tetrahydro-2H-pyran-4-yl)methanone
  • Tetrahydro-2H-pyran-4-carboxamide

Comparison: Compared to similar compounds, 4-phenyl-N-(pyridin-2-yl)tetrahydro-2H-pyran-4-carboxamide exhibits unique properties due to the presence of both phenyl and pyridine groups.

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

4-phenyl-N-pyridin-2-yloxane-4-carboxamide

InChI

InChI=1S/C17H18N2O2/c20-16(19-15-8-4-5-11-18-15)17(9-12-21-13-10-17)14-6-2-1-3-7-14/h1-8,11H,9-10,12-13H2,(H,18,19,20)

InChI Key

CINSCVDPXVIMLM-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC=CC=N3

Origin of Product

United States

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